molecular formula C12H17N3O2 B1427124 1-Ethyl-4-(3-nitrophenyl)piperazine CAS No. 943189-24-0

1-Ethyl-4-(3-nitrophenyl)piperazine

Cat. No.: B1427124
CAS No.: 943189-24-0
M. Wt: 235.28 g/mol
InChI Key: DBFXVOLMGLPKMW-UHFFFAOYSA-N
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Description

1-Ethyl-4-(3-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazines, which are heterocyclic amines. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom of the piperazine ring and a nitro-substituted phenyl group at the 4-position of the ring. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(3-nitrophenyl)piperazine can be synthesized through a multi-step process involving the nitration of a phenyl precursor followed by piperazine ring formation. One common method involves the nitration of ethylbenzene to form 3-nitroethylbenzene, which is then reacted with piperazine under controlled conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and subsequent piperazine ring formation. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(3-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of 1-Ethyl-4-(3-amino-phenyl)-piperazine.

    Reduction: Formation of various reduced derivatives depending on the reaction conditions.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that piperazine derivatives, including 1-Ethyl-4-(3-nitrophenyl)piperazine, exhibit antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Antitubercular Agents

The compound has been investigated for its potential as an anti-tubercular agent. A study highlighted that modifications of piperazine derivatives could lead to effective inhibitors of Mycobacterium tuberculosis, particularly targeting enzymes critical for the bacteria's survival . This suggests that this compound might be explored further for similar applications.

Central Nervous System Effects

Piperazine derivatives are known for their effects on the central nervous system. Some studies indicate that compounds with a piperazine structure can act as anxiolytics or antidepressants. The specific role of the nitrophenyl group in modulating these effects remains an area of active research .

Case Study 1: Structure-Activity Relationship (SAR) Studies

A comprehensive SAR study demonstrated that variations in the piperazine ring and substituents significantly affect biological activity. For example, altering the position of the nitro group or modifying the ethyl substituent can enhance solubility and bioavailability, crucial for therapeutic efficacy .

Case Study 2: In Vivo Efficacy Testing

In vivo studies using animal models have indicated that certain piperazine derivatives exhibit promising results against parasitic infections, such as malaria. These findings underscore the potential of this compound in treating diseases caused by protozoan parasites .

Comparative Analysis of Piperazine Derivatives

Compound NameBiological ActivityReference
This compoundAntimicrobial, Antitubercular
N-Phenylpiperazinyl-4(1H)-quinoloneAntimalarial
Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanoneAnti-tubercular

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(3-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 1-Ethyl-4-(4-nitro-phenyl)-piperazine
  • 1-Ethyl-4-(2-nitro-phenyl)-piperazine
  • 1-Methyl-4-(3-nitro-phenyl)-piperazine

Comparison: 1-Ethyl-4-(3-nitrophenyl)piperazine is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in research and applications.

Biological Activity

1-Ethyl-4-(3-nitrophenyl)piperazine (ENP) is an organic compound belonging to the piperazine class, characterized by its unique structure that includes an ethyl group and a nitro-substituted phenyl group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C12H17N3O2C_{12}H_{17}N_3O_2. The presence of the nitro group at the 3-position on the phenyl ring significantly influences its reactivity and biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular Weight233.29 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of ENP is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates, which may interact with cellular components such as proteins and nucleic acids. This interaction can modulate enzymatic activities and signaling pathways, leading to various pharmacological effects.

Antidiabetic Potential

Recent studies have indicated that piperazine derivatives, including ENP, exhibit promising antidiabetic properties. For instance, a comparative study on piperazine derivatives showed that certain compounds demonstrated significant inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.

  • IC50 Values : ENP's IC50 for α-glucosidase inhibition is reported to be approximately 8.9 μM, which is significantly lower than that of acarbose (610.7 μM), indicating a stronger inhibitory effect .

Neuropharmacological Effects

ENP has also been investigated for its neuropharmacological properties. Research suggests that piperazine derivatives can influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

  • Acetylcholinesterase Inhibition : Some studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), which is crucial for regulating acetylcholine levels in the nervous system. This inhibition can lead to increased neurotransmitter availability, suggesting potential applications in treating conditions like Alzheimer's disease .

Case Studies and Research Findings

  • Antidiabetic Activity : A study published in MDPI highlighted the efficacy of piperazine derivatives as antidiabetic agents. The findings suggest that structural modifications in piperazines can enhance their biological activity, with ENP being a notable example due to its potent α-glucosidase inhibition .
  • Neuroprotective Effects : Research evaluating the neuroprotective effects of piperazine derivatives indicated that compounds similar to ENP could modulate neuroinflammatory responses and provide protection against neurodegeneration .
  • Cytotoxicity Studies : In vitro cytotoxicity assays have demonstrated that ENP exhibits low cytotoxicity against various cell lines, making it a candidate for further drug development without significant adverse effects on normal cells .

Properties

IUPAC Name

1-ethyl-4-(3-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-13-6-8-14(9-7-13)11-4-3-5-12(10-11)15(16)17/h3-5,10H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFXVOLMGLPKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2-fluoro-4-nitrobenzene (3.2 mL, 29.7 mmol) and 1-ethylpiperazine (7.6 mL, 59.4 mmol, 2 equiv) was heated to reflux for 117 h. After cooling to rt, the reaction mixture was diluted with H2O and DCM/MeOH, 9:1. The aqueous layer was separated and extracted with DCM/MeOH, 9:1. The organic phase was washed with brine, dried (Na2SO4), filtered and concentrated. Purification of the residue by silica gel column chromatography (DCM/MeOH, 1:0→95:5) afforded 6 g of the title compound as a brown oil: ESI-MS: 236.0 [M+H]+; tR=2.49 min (System 1); TLC: Rf=0.26 (DCM/MeOH, 95:5).
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3.2 mL
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7.6 mL
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Synthesis routes and methods II

Procedure details

A mixture of 1-fluoro-3-nitrobenzene (3.2 mL, 29.7 mmol) and N-ethyl-piperazine (7.6 mL, 59.4 mmol, 2 equiv) is heated to reflux and stirred for 117 h. The reaction mixture is allowed to cool to RT and diluted with H2O (40 mL) and DCM/MeOH (9:1, 80 mL). The aqueous layer is separated and extracted with DCM/MeOH (9:1). The organic phase is washed with brine, dried (Na2SO4), filtered and concentrated. Purification of the crude product by silica gel column chromatography (DCM/MeOH, 1:0→95:5) affords the title compound as a brown oil: ESI-MS: 236.0 [MH]+; tR=2.49 min (purity: 99%, system 1); TLC: Rf=0.26 (DCM/MeOH, 95:5).
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3.2 mL
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7.6 mL
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40 mL
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DCM MeOH
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80 mL
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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